molecular formula C8H22SSi2 B1360267 Bis(trimethylsilylmethyl) sulfide CAS No. 4712-51-0

Bis(trimethylsilylmethyl) sulfide

Cat. No. B1360267
CAS RN: 4712-51-0
M. Wt: 206.5 g/mol
InChI Key: GISUCMFTNKRCPF-UHFFFAOYSA-N
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Description

Bis(trimethylsilylmethyl) sulfide, also known as Thiobis(methylene)bis(trimethylsilane), is a chemical compound with the empirical formula C8H22SSi2 . It is a colorless liquid with a foul odor .


Synthesis Analysis

The reagent is prepared by treating trimethylsilyl chloride with anhydrous sodium sulfide . The reaction is as follows:

It must be protected from air because it hydrolyzes readily .


Molecular Structure Analysis

The molecular weight of Bis(trimethylsilylmethyl) sulfide is 206.50 g/mol . The SMILES string representation is CSi(C)CSCSi(C)C .


Chemical Reactions Analysis

Bis(trimethylsilylmethyl) sulfide is used as a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bis(trimethylsilylmethyl) sulfide are as follows :

Scientific Research Applications

Photoelectron Spectra and Molecular Properties

Bis(trimethylsilylmethyl)sulfide has been examined for its photoelectron spectra and molecular properties. It demonstrates low first vertical ionization energies, which are significant in the study of electron distribution in the ground state of neutral molecules. This property is useful in the rationalization of molecular interactions and energy states in organometallic chemistry (Bock, Meuret, & Stein, 1990).

Application in Organic Synthesis

This compound has shown efficacy as a reagent in delivering sulfur functionalities. It enables the synthesis of a wide range of thiocarbonyl compounds, facilitating the production of various heterocyclic molecules and reactive thiooxocompounds like thioformylsilanes and thioketones. This highlights its versatility in organic synthesis (Capperucci et al., 2005).

Novel Access to Heterocyclic Molecules

The reaction of bis(trimethylsilyl) sulfide with substituted thiiranes leads to the synthesis of 1,2,5-trithiepanes and 1,2,5-dithiaselenepanes. This is significant for creating novel classes of heterocyclic molecules, offering new pathways in the field of heterocyclic chemistry (Capperucci, Tanini, Borgogni, & DegľInnocenti, 2014).

Synthesis of Monocyclopentadienyl Complexes

In metallorganic chemistry, bis(trimethylsilyl) sulfide has been utilized to produce monocycyclopentadienyl complexes of hafnium and zirconium. This application is crucial for the development of complex organometallic structures, potentially useful in catalysis and material science (Lund & Livinghouse, 1990).

Odorless Diselenide and Disulfide Syntheses

It serves as an odorless equivalent for commonly used diphenyl diselenide and diphenyl disulfide, proving useful in the preparation of odorless selenium(II) chloride and selenium(IV) trichloride. This property is particularly important in laboratory environments where odor management is crucial (Patra et al., 2005).

Ionic Liquid Medium for Synthesis

The reaction of bis(trimethylsilyl)sulfide with aldehydes in ionic liquids results in the formation of thioaldehydes. This showcases the compound's role in promoting efficient and environmentally friendly synthesis methods [(Tanini, Angeli, & Capperucci, 2016)](https://consensus.app/papers/liquids-reaction-medium-hmdst-based-synthesis-tanini/56aebecab0535ad595407344bca76691/?utm_source=chatgpt).

Synthesis of Technetium Oxosulfide Complexes

In the field of radiochemistry, the reaction of bis(trimethylsilyl) sulfide with tetrabutylammonium pertechnetate has been studied, providing evidence for the formation of technetium oxosulfide complexes. This research is pivotal for understanding the chemical behavior of technetium in various states (Ferrier et al., 2012).

Reactivity with Silica Surfaces

The reactivity of bis(trimethylsilyl) sulfate, a related compound, with silica surfaces has been established, highlighting its chemical interactions with isolated silanol groups. This is relevant in materials science, particularly in surface chemistry and coatings (Varvarin et al., 1989).

Synthesis of SnS Nanoparticles for Solar Cells

Bis(trimethylsilyl)sulfide has been used in the synthesis of tin sulfide (SnS) nanoparticles, which are potential materials for solar cell energy conversion. This application is significant for renewable energy technologies (Liu, Liu, Wang, & He, 2010).

Stereoselective Synthesis of Divinyl Sulfides

The compound's reaction with sulfur dichloride has led to the stereoselective synthesis of divinyl sulfides, which are important in the development of new organic compounds with specific stereochemical configurations (Musalov et al., 2021).

Novel Synthesis of Fused Isothiazole Ring Systems

Bis(trimethylsilyl)sulfide is instrumental in synthesizing fused isothiazole ring systems, demonstrating its utility in creating complex heterocyclic structures (Capperucci, Degl'innocenti, Funicello, Scafato, & Spagnolo, 1994).

Fluoride Ion Mediated Intramolecular Sulfenylation

The compound is involved in intramolecular sulfenylation reactions, leading to the formation of cyclic sulfides. This reaction is a part of the Ramberg-Backlund annulation, significant in organic synthesis (Scarpetti & Fuchs, 1990).

Safety And Hazards

Bis(trimethylsilylmethyl) sulfide is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It reacts exothermically with water, releasing toxic H2S . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

trimethyl(trimethylsilylmethylsulfanylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISUCMFTNKRCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197046
Record name Silane, (thiobis(methylene))bis(thiomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilylmethyl) sulfide

CAS RN

4712-51-0
Record name Silane, (thiobis(methylene))bis(thiomethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (thiobis(methylene))bis(thiomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilylmethyl) Sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
GD Cooper - Journal of the American Chemical Society, 1954 - ACS Publications
Organosilicon sulfides of the type= SiCH2SR were obtained by the reaction of the corresponding chlorosubstituted silane or siloxane with sodium mercaptides. The corresponding …
Number of citations: 50 pubs.acs.org
QW DECKER, HW POST - The Journal of Organic Chemistry, 1960 - ACS Publications
Chlorination of methyltriehlorosilane results in the formation of chloromethyltrichlorosilane from which triethylchloro-methylsilane and tri-n-propylchloromethylsilane can be prepared by …
Number of citations: 16 pubs.acs.org
A Hosomi, K Ogata, M Ohkuma, M Hojo - Synlett, 1991 - cir.nii.ac.jp
Methylthiomethylation of Carbonyl Compounds Using Bis(trimethylsilylmethyl) Sulfide Promoted by Fluoride Ion1 | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ …
Number of citations: 17 cir.nii.ac.jp
H Bock, J Meuret, U Stein - Journal of organometallic chemistry, 1990 - Elsevier
The rather low first vertical ionization energies of bis(trimethylsilylmethyl)sulfide, IE v 1 = 8.04 eV, and tris(trimethylsilyl)methylmethyl sulfide, IE v 1 = 7.66 eV, are compared with those of …
Number of citations: 3 www.sciencedirect.com
Y TERAO, M AONO, N IMAI… - Chemical and …, 1987 - jstage.jst.go.jp
Thermolysis of bromo (trimethylsilyl) methyl trimethylsilylmethyl sulfide was found to give a thiocarbonyl ylide, the 1, 3-cycloaddition of which proved a new method for the synthesis of …
Number of citations: 27 www.jstage.jst.go.jp
AO Minklei, QW Decker, HW Post - Recueil des Travaux …, 1957 - Wiley Online Library
Studies in silicoâ•’organic compounds. XXXII. The preparation of additional sulfides and polysulfides Page 1 76 (1957) RECUEIL 187 547-128 STUDIES IN SILICO-ORGANIC …
Number of citations: 4 onlinelibrary.wiley.com
E Yaghini, H Turner, A Pilling, I Naasani… - … , biology and medicine, 2018 - Elsevier
Quantum dot (QD) nanoparticles are highly promising contrast agents and probes for biomedical applications owing to their excellent photophysical properties. However, toxicity …
Number of citations: 67 www.sciencedirect.com
CY Huang, DY Wang, CH Wang… - Journal of Physics D …, 2011 - iopscience.iop.org
Light harvesting from nanocomposites consisting of silicon (Si) nanotips and PbS quantum dots (QDs) has been investigated. We show that Si nanotips provide direct carrier transport …
Number of citations: 21 iopscience.iop.org
A Magyarosy, RM Mohareb… - Heteroatom Chemistry: An …, 2006 - Wiley Online Library
A new method for linear polymerization of maleimides via the Diels–Alder reaction has been developed. This method involves use of a new cross‐linking agent, benzene‐3,4‐…
Number of citations: 3 onlinelibrary.wiley.com
JW Stouwdam, RAJ Janssen - Journal of Materials Chemistry, 2008 - pubs.rsc.org
ZnO nanocrystals are presented as an electron injection layer for red, green, and blue light-emitting diodes (LEDs) based on core–shell CdSe/ZnS quantum dots (QDs). The deposition …
Number of citations: 250 pubs.rsc.org

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